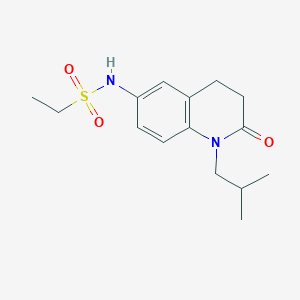

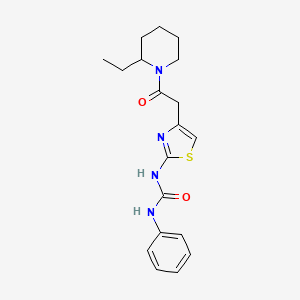

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide” is a chemical compound with the molecular formula C15H22N2O3S . It has a molecular weight of 336.4 g/mol . The compound is used in various scientific research applications.

Synthesis Analysis

The synthesis of similar compounds, such as 1,2,3,4-tetrahydroquinolines, has been reported in the literature . A two-step procedure has been developed which includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the canonical SMILES string: CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C .

Physical And Chemical Properties Analysis

The compound “this compound” has several computed properties . It has a XLogP3-AA value of 3.8, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its topological polar surface area is 49.4 Ų . The compound is covalently bonded and has a complexity of 490 .

Applications De Recherche Scientifique

Enzyme Inhibition

Research indicates that certain tetrahydroisoquinoline derivatives, including sulfonamides, show a selective inhibitory effect on human carbonic anhydrases (hCAs), an enzyme involved in various physiological processes. A study elucidating the crystal structure of hCA II in complex with a tetrahydroisoquinolin-2-ylsulfonamide variant revealed unique inhibitor binding modes, providing insights for designing selective inhibitors for isoforms like hCA IX and hCA VII, associated with cancer and neuronal disorders (Mader et al., 2011).

Antitumor Properties

Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. Some of these compounds exhibited potency superior to Doxorubicin, a standard reference drug. This research opens the door for these derivatives to be considered as a new class of antitumor agents (Alqasoumi et al., 2010).

Applications in Structural and Chemical Analysis

Crystallography and Molecular Structure

A study on a compound structurally similar to tetrahydroisoquinoline derivatives revealed the formation of hydrogen-bonded chains in its crystal structure. This research offers valuable information about the molecular and crystal structure of such compounds, guiding future studies in this chemical domain (Gelbrich et al., 2011).

Synthesis and Characterization

Research into synthesizing 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives through a cyclocondensation reaction provided insights into the chemical behavior and structural characterization of these compounds, expanding the understanding of their chemical properties (Croce et al., 2006).

Applications in Synthesis and Catalysis

Catalysis and Asymmetric Synthesis

A study showcased the use of copper-catalyzed enantioselective intramolecular aryl C-N coupling for synthesizing enantioenriched 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxamides, demonstrating an innovative approach in asymmetric catalysis (He et al., 2015).

Mécanisme D'action

Target of Action

The primary targets of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide are currently unknown . This compound is a chemical with diverse applications in scientific research due to its unique properties.

Mode of Action

It is known that the compound has a unique structure that allows it to interact with various biological targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . .

Propriétés

IUPAC Name |

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-4-21(19,20)16-13-6-7-14-12(9-13)5-8-15(18)17(14)10-11(2)3/h6-7,9,11,16H,4-5,8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZMZHXLLRHTMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

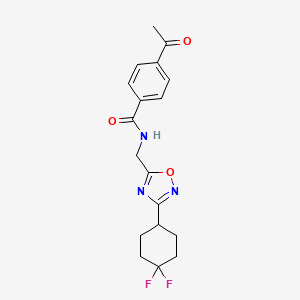

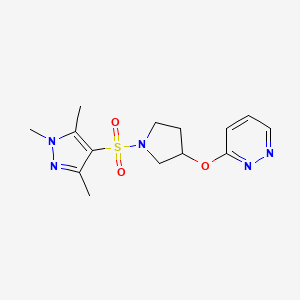

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625813.png)

![2-Methyl-4-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2625817.png)

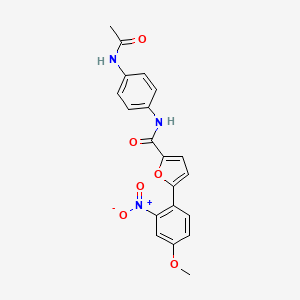

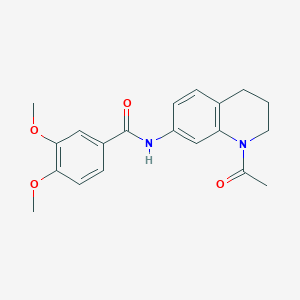

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2625820.png)

![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2625824.png)

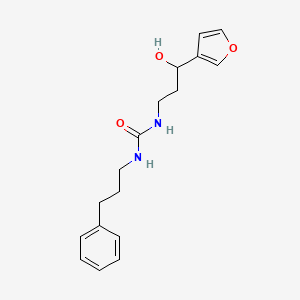

![N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2625831.png)

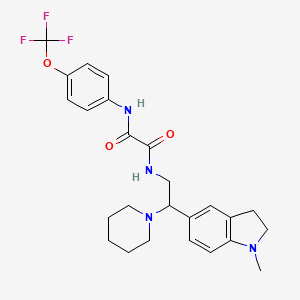

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2625832.png)

![2-[4-(2-Hydroxyethylamino)anilino]ethanol](/img/structure/B2625835.png)